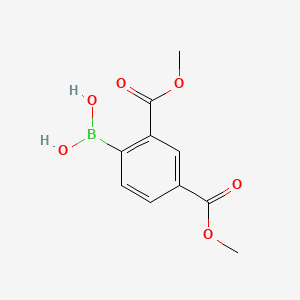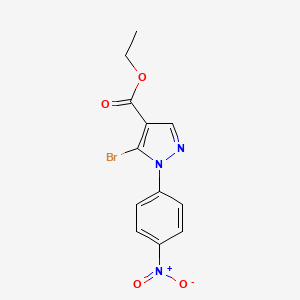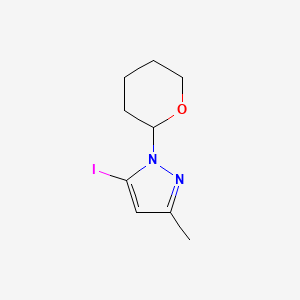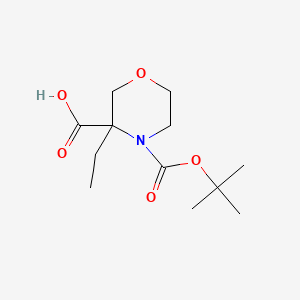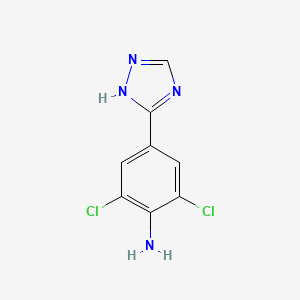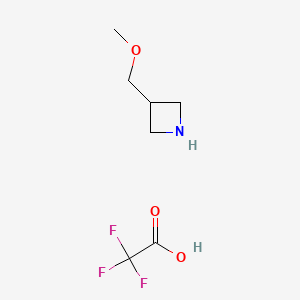
3-(2-Cyanophenyl)-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Cyanophenyl)-N-cyclopropylbenzamide” is a compound that contains a benzamide group, a cyanophenyl group, and a cyclopropyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (from the benzamide) attached to an amide group, a cyanophenyl group, and a cyclopropyl group . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzamides generally have high melting points and are often solids at room temperature .Scientific Research Applications
3-(2-Cyanophenyl)-N-cyclopropylbenzamide has been used in various scientific research applications, such as in the synthesis of bioactive molecules and drugs, as well as in the study of enzyme inhibitors and receptor agonists. It has also been used in the synthesis of polymers, as well as in the study of the structure and reactivity of organic compounds.
Mechanism of Action
3-(2-Cyanophenyl)-N-cyclopropylbenzamide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and blocks the catalytic activity of the enzyme, thus preventing the formation of prostaglandins and other pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, analgesic and antipyretic properties. It has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, and to reduce the levels of inflammatory markers, such as tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to reduce the levels of pain and fever in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Cyanophenyl)-N-cyclopropylbenzamide in laboratory experiments include its low cost and easy availability. In addition, it is a versatile compound that can be used in various synthetic organic chemistry and medicinal chemistry applications. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make the separation and purification of the desired product difficult.
Future Directions
The future directions for the use of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide include the development of new synthetic methods for the synthesis of bioactive molecules and drugs, as well as the design of new enzyme inhibitors and receptor agonists. In addition, this compound could be used in the development of new polymers, as well as in the study of the structure and reactivity of organic compounds. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of inflammation and pain.
Synthesis Methods
3-(2-Cyanophenyl)-N-cyclopropylbenzamide is synthesized by the reaction of 2-cyanophenylacetonitrile with cyclopropylbenzene in the presence of a base, such as sodium ethoxide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 0-10°C. The reaction yields a mixture of the desired product and other by-products, which are separated by column chromatography.
properties
IUPAC Name |
3-(2-cyanophenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-11-14-4-1-2-7-16(14)12-5-3-6-13(10-12)17(20)19-15-8-9-15/h1-7,10,15H,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEBYGNFCICFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742962 |
Source


|
| Record name | 2'-Cyano-N-cyclopropyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373233-33-0 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N-cyclopropyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)

